An In-depth Technical Guide to [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol (CAS 415702-06-6)
An In-depth Technical Guide to [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol (CAS 415702-06-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol (CAS 415702-06-6). The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and biologically active compounds.[1][2][3] This document outlines detailed synthetic protocols, physicochemical characteristics, and explores the prospective applications of this specific N-benzylpiperidine derivative in drug discovery, drawing upon structure-activity relationships of analogous compounds.
Introduction
The piperidine ring is a privileged scaffold in drug design, conferring favorable pharmacokinetic properties and serving as a versatile template for interacting with a wide array of biological targets.[1][3] The introduction of a 3-chlorobenzyl group at the nitrogen atom and a hydroxymethyl moiety at the C2 position of the piperidine ring yields [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol, a molecule with potential for diverse pharmacological applications. N-benzylpiperidine derivatives have shown promise in various therapeutic areas, including as anticancer agents and for the treatment of neurological disorders.[4][5] This guide aims to be a foundational resource for researchers investigating this compound and its analogs.
Physicochemical Properties
While specific experimental data for [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol is not extensively available in public literature, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 415702-06-6 | [6] |
| Molecular Formula | C₁₃H₁₈ClNO | [6] |
| Molecular Weight | 239.74 g/mol | [6] |
| Appearance | Predicted: Off-white solid or viscous oil | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | N/A |
Synthesis of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol
Two primary synthetic routes are proposed for the efficient preparation of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol. The choice of method may depend on the availability of starting materials and desired scale.
Method A: Reductive Amination of 2-Piperidinemethanol
This approach involves the reaction of commercially available 2-piperidinemethanol with 3-chlorobenzaldehyde in the presence of a reducing agent. Reductive amination is a robust and widely used method for the formation of C-N bonds.[7][8]
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Reaction Setup: To a solution of 2-piperidinemethanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere, add 3-chlorobenzaldehyde (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
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Reduction: In a separate flask, prepare a suspension of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in the same anhydrous solvent. Slowly add this suspension to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
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Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol.[9]
Caption: Reductive Amination Workflow.
Method B: Reduction of 1-(3-Chlorobenzyl)piperidine-2-carboxylic acid
This synthetic route utilizes the commercially available 1-(3-chlorobenzyl)piperidine-2-carboxylic acid as the starting material. The carboxylic acid functional group is reduced to a primary alcohol.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 1-(3-chlorobenzyl)piperidine-2-carboxylic acid (1.0 eq) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Reducing Agent: In a separate flask, prepare a solution of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 eq) in the same anhydrous solvent.
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Addition: Cool the carboxylic acid solution to 0 °C in an ice bath. Slowly add the LiAlH₄ solution dropwise to the carboxylic acid solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
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Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath.
-
Work-up and Purification: Filter the resulting precipitate and wash it thoroughly with the ether solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by flash column chromatography.
Caption: Carboxylic Acid Reduction Workflow.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for this specific compound is scarce. However, a predicted analysis based on its structure is provided below for reference.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol in CDCl₃ is expected to show distinct signals for the aromatic, benzylic, piperidine ring, and hydroxymethyl protons.
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Aromatic Protons: Signals in the range of δ 7.1-7.3 ppm, corresponding to the four protons of the 3-chlorobenzyl group.
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Benzylic Protons: A pair of doublets (or a singlet) around δ 3.5-4.0 ppm, integrating to two protons, for the -CH₂- group connecting the phenyl ring to the piperidine nitrogen.
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Hydroxymethyl Protons: A multiplet or two doublets of doublets around δ 3.4-3.8 ppm for the -CH₂OH protons.
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Piperidine Ring Protons: A series of complex multiplets in the range of δ 1.2-3.2 ppm, corresponding to the nine protons on the piperidine ring. The proton at C2 will likely appear as a multiplet around δ 2.8-3.2 ppm.
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Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration-dependent, for the -OH proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons: Signals in the range of δ 125-140 ppm for the six carbons of the chlorophenyl ring. The carbon attached to the chlorine atom will have a distinct chemical shift.
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Benzylic Carbon: A signal around δ 60-65 ppm for the benzylic -CH₂- carbon.
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Hydroxymethyl Carbon: A signal around δ 60-68 ppm for the -CH₂OH carbon.
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Piperidine Carbons: Signals in the range of δ 20-60 ppm for the five carbons of the piperidine ring. The C2 and C6 carbons will be downfield due to the influence of the nitrogen atom.
Mass Spectrometry (Predicted)
The mass spectrum (e.g., ESI+) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 240.7, corresponding to the protonated molecule. Isotopic peaks corresponding to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed.
Potential Biological Activity and Applications
While no specific biological data for [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol has been reported, the N-benzylpiperidine scaffold is a well-established pharmacophore with a broad range of biological activities.
-
Central Nervous System (CNS) Activity: Numerous N-benzylpiperidine derivatives have been investigated for their effects on the CNS. They have shown affinity for various receptors, including sigma receptors, which are implicated in neurological and psychiatric disorders.[7]
-
Anticancer Potential: The piperidine nucleus is present in many compounds with antiproliferative activities.[2][4][5] Derivatives of N-benzylpiperidine have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The presence of the chlorobenzyl group may influence the compound's lipophilicity and electronic properties, potentially impacting its interaction with biological targets.
-
Antioxidant and Other Activities: Some piperidine derivatives have been reported to possess antioxidant properties.[1] The diverse functionalities of this scaffold suggest that [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol could be a valuable starting point for the development of novel therapeutic agents in various disease areas.
Further investigation is warranted to elucidate the specific pharmacological profile of this compound.
Safety and Handling
No specific safety data for [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol is available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol is a piperidine derivative with significant potential for further investigation in the field of medicinal chemistry. This guide provides a foundation for its synthesis and characterization, and highlights its potential as a scaffold for the development of new therapeutic agents. The proposed synthetic routes are robust and adaptable, allowing for the generation of analogs for structure-activity relationship studies. Further research is necessary to fully characterize its physicochemical properties and to explore its pharmacological profile in detail.
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